N-(4-methylphenyl)-N'-styrylurea

Description

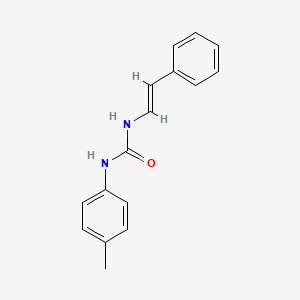

N-(4-Methylphenyl)-N'-styrylurea is a urea derivative characterized by a 4-methylphenyl group attached to one nitrogen and a styryl (vinylbenzene) group attached to the other nitrogen of the urea core. Urea derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name |

1-(4-methylphenyl)-3-[(E)-2-phenylethenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-13-7-9-15(10-8-13)18-16(19)17-12-11-14-5-3-2-4-6-14/h2-12H,1H3,(H2,17,18,19)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBTTXOPEUARMB-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N’-styrylurea typically involves the reaction of 4-methylphenyl isocyanate with styrylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(4-methylphenyl)-N’-styrylurea can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N’-styrylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the urea linkage can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Urea derivatives with oxidized functional groups.

Reduction: Amine derivatives.

Substitution: Substituted urea compounds.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacterial strains.

Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-styrylurea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, preventing the replication of cancer cells. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

N-(4-Methoxyphenyl)-N'-styrylurea (CAS 74088-06-5) :

- Structure : Replaces the 4-methyl group with a 4-methoxy group.

- Impact : The methoxy group is electron-donating, enhancing solubility via hydrogen bonding compared to the methyl group. This substitution may alter biological activity due to increased polarity .

- Molecular Formula : C₁₆H₁₆N₂O₂ (vs. C₁₆H₁₆N₂O for the methyl variant).

- N-(4-Cyanophenyl)-N'-phenylurea (CAS 107676-58-4): Structure: Features a cyano group instead of styryl.

Halogenated Analogues

N’-(4-Bromophenyl)-N,N-dimethylurea (Bromuron) :

1-(4-Chloro-3-nitrophenyl)-3-phenylurea (CAS 13142-69-3) :

Heterocyclic and Complex Ureas

N-(2-Chloro-4-pyridinyl)-N'-phenylurea (Forchlorfenuron) :

N-[(4-Chlorophenyl)methyl]-N-cyclopentyl-N’-phenylurea (Pencycuron) :

Thiourea Analogues

- N-p-Methylbenzoyl-N'-(4-chloro-2-nitrophenyl)thiourea: Structure: Thiourea core with methylbenzoyl and chloronitrophenyl groups. Impact: Sulfur’s polarizability enhances hydrogen-bonding strength, leading to notable antimicrobial activity compared to urea derivatives .

Structural and Functional Analysis

Electronic and Steric Effects

- Electron-Donating Groups (e.g., methyl, methoxy) : Increase solubility and modulate receptor binding via polarity changes.

- Electron-Withdrawing Groups (e.g., cyano, nitro): Enhance stability and electrophilic reactivity, critical for agrochemical activity .

- Steric Bulk (e.g., cyclopentyl, styryl) : Influences conformational flexibility and target specificity. The styryl group in the target compound may enable unique π-π interactions absent in smaller analogues .

Data Tables

Table 1: Structural Comparison of Selected Urea Derivatives

Table 2: Impact of Substituents on Properties

| Substituent Type | Example Compound | Effect on Properties |

|---|---|---|

| Electron-donating | N-(4-Methoxyphenyl)-N'-styrylurea | Increased solubility, altered bioactivity |

| Electron-withdrawing | 1-(4-Chloro-3-nitrophenyl)-3-phenylurea | Enhanced reactivity, herbicide potential |

| Steric bulk | Pencycuron | Improved target specificity |

Biological Activity

N-(4-methylphenyl)-N'-styrylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, including the reaction of 4-methylphenyl isocyanate with styryl amines. The structural formula is represented as follows:

Antitumor Activity

Research has shown that this compound exhibits notable antitumor properties. In vitro studies indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been shown to provide neuroprotection in models of neurodegenerative diseases. Studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.

Case Study: Neuroprotection in Motor Neurons

A study investigated the effects of this compound on human motor neurons subjected to stress conditions. The results demonstrated that treatment with the compound significantly reduced cell death and preserved neuronal function.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases.

- Antioxidant Activity : this compound exhibits antioxidant properties, reducing oxidative stress in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.